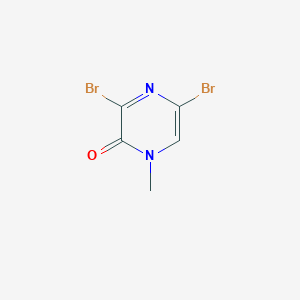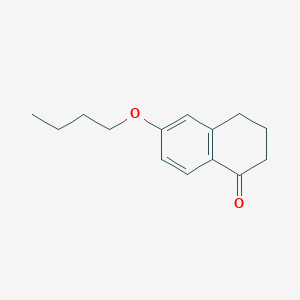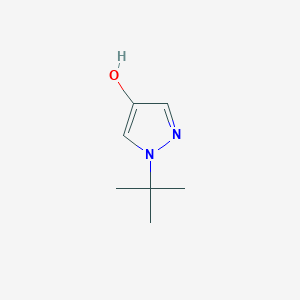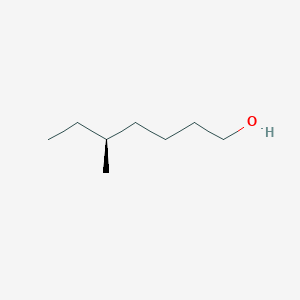
(R)-5,6,7,8-Tetrahydroquinolin-8-amine
概要
説明
(R)-5,6,7,8-Tetrahydroquinolin-8-amine, also known as (R)-THQA, is a chiral molecule found in a variety of natural products and synthetic compounds. It is a cyclic amine with a nitrogen atom at the center of the ring. The molecule is of interest due to its potential use in a variety of synthetic processes and scientific research applications.
科学的研究の応用
Enzymatic Resolution and Synthesis
A study by Crawford, Skerlj, and Bridger (2007) demonstrated the spontaneous dynamic kinetic resolution of 8-amino-5,6,7,8-tetrahydroquinoline, leading to the isolation of (R)-acetamide in significant yield. This process involved an enzymatic pathway facilitated by Candida antarctica Lipase B, highlighting the compound's utility in producing enantiomerically pure substances through biocatalysis (Crawford, Skerlj, & Bridger, 2007).
Catalytic Applications and Ligand Synthesis
Li et al. (2018) developed a ruthenium(ii) complex utilizing 8-amino-5,6,7,8-tetrahydroquinoline, showcasing its effectiveness in the transfer hydrogenation of ketones. This catalytic system demonstrated high efficiency and tolerance to air and moisture, making it a valuable tool for organic synthesis and industrial applications (Li et al., 2018).
Luminescent Materials
Ricciardi et al. (2016) synthesized luminescent ionic Ir(III) complexes using 8-amino-5,6,7,8-tetrahydroquinolines, investigating their photophysical properties. These complexes exhibited distinct luminescence behaviors, indicating their potential in the development of new optical materials and sensors (Ricciardi et al., 2016).
Antiproliferative Agents
Facchetti et al. (2020) reported the synthesis of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives and their testing for antiproliferative activity across a range of cell lines. The study identified compounds with significant inhibitory effects, suggesting the potential of tetrahydroquinoline derivatives in cancer research (Facchetti et al., 2020).
Antibacterial Compounds
Al-Hiari et al. (2007) explored the antibacterial properties of new 8-nitrofluoroquinolone derivatives synthesized from 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Their work indicated promising antibacterial activities against both gram-positive and gram-negative bacteria, highlighting the utility of modified tetrahydroquinoline derivatives in developing new antimicrobial agents (Al-Hiari et al., 2007).
特性
IUPAC Name |
(8R)-5,6,7,8-tetrahydroquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5,10H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGOUNFVDYUKMM-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90581070 | |
| Record name | (8R)-5,6,7,8-Tetrahydroquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90581070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5,6,7,8-Tetrahydroquinolin-8-amine | |
CAS RN |
369655-84-5 | |
| Record name | (8R)-5,6,7,8-Tetrahydroquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90581070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Q & A
Q1: What makes (R)-5,6,7,8-tetrahydroquinolin-8-amine derivatives effective catalysts for the ring-opening polymerization of ε-caprolactone (ε-CL)?
A1: The research article [] investigates a series of N-(2-(diphenylphosphino)ethyl)-2-R-5,6,7,8-tetrahydroquinolin-8-amines, which are derivatives of (R)-5,6,7,8-tetrahydroquinolin-8-amine, as catalysts for ε-CL polymerization. The study demonstrates that these compounds exhibit exceptional catalytic activity. This activity stems from the synergistic effect of the amine and phosphine moieties present in the molecule. The amine group acts as a Lewis base, activating the ε-CL monomer, while the phosphine group, coordinated to a metal center (like zinc), activates the propagating polymer chain. This dual activation mechanism significantly enhances the polymerization rate.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-](/img/structure/B1317142.png)


